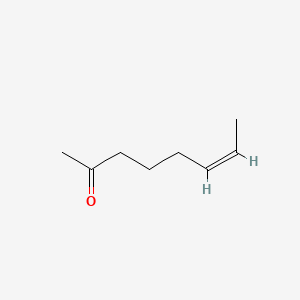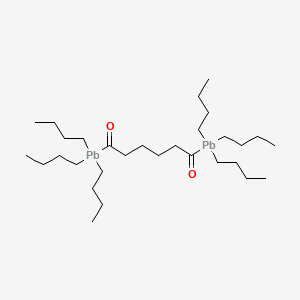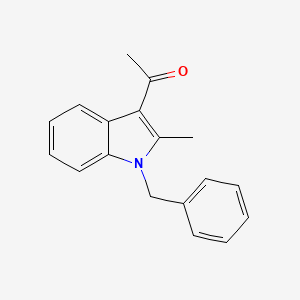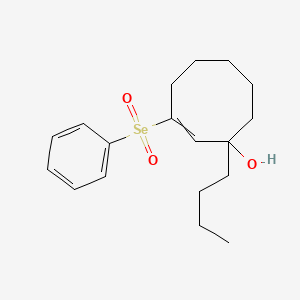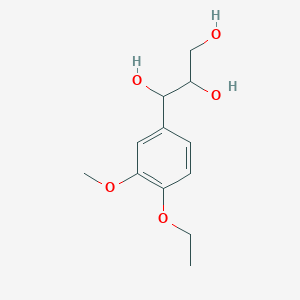
1-(4-Ethoxy-3-methoxyphenyl)propane-1,2,3-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethoxy-3-methoxyphenyl)propane-1,2,3-triol is an organic compound characterized by its unique structure, which includes an ethoxy and methoxy group attached to a phenyl ring, and a propane-1,2,3-triol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxy-3-methoxyphenyl)propane-1,2,3-triol typically involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with glycerol under acidic or basic conditions. The reaction proceeds through a series of steps, including the formation of an intermediate hemiacetal, followed by cyclization and reduction to yield the final triol product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Ethoxy-3-methoxyphenyl)propane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-ethoxy-3-methoxybenzoic acid, while reduction can produce 1-(4-ethoxy-3-methoxyphenyl)propan-1-ol .
Aplicaciones Científicas De Investigación
1-(4-Ethoxy-3-methoxyphenyl)propane-1,2,3-triol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-(4-Ethoxy-3-methoxyphenyl)propane-1,2,3-triol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or activation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Hydroxy-3-methoxyphenyl)propane-1,2,3-triol: Similar structure but with a hydroxy group instead of an ethoxy group.
1-(4-Methoxyphenyl)propane-1,2,3-triol: Lacks the ethoxy group, making it less hydrophobic.
1-(4-Ethoxyphenyl)propane-1,2,3-triol: Lacks the methoxy group, affecting its reactivity and solubility .
Uniqueness
1-(4-Ethoxy-3-methoxyphenyl)propane-1,2,3-triol is unique due to the presence of both ethoxy and methoxy groups, which influence its chemical properties, such as solubility, reactivity, and biological activity. These functional groups make it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
77891-26-0 |
|---|---|
Fórmula molecular |
C12H18O5 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
1-(4-ethoxy-3-methoxyphenyl)propane-1,2,3-triol |
InChI |
InChI=1S/C12H18O5/c1-3-17-10-5-4-8(6-11(10)16-2)12(15)9(14)7-13/h4-6,9,12-15H,3,7H2,1-2H3 |
Clave InChI |
ISRHZKJJXUZJMI-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)C(C(CO)O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-hydrazinyl-6-[(E)-2-phenylethenyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14441859.png)
![4-[2-(4-Bromophenyl)ethenyl]morpholine](/img/structure/B14441865.png)
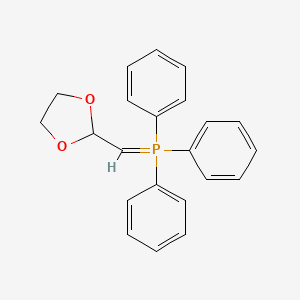
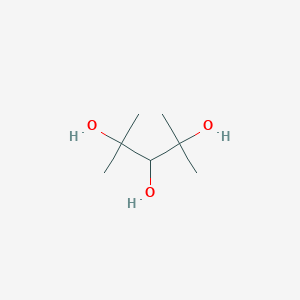
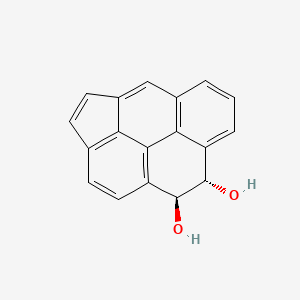
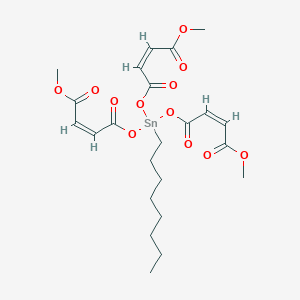
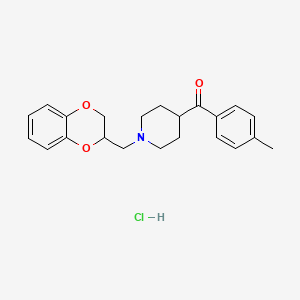
![1-(Ethylsulfanyl)-1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14441900.png)
